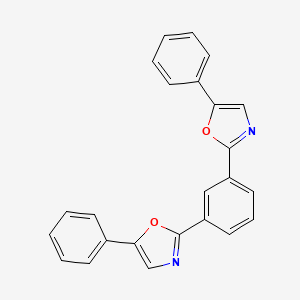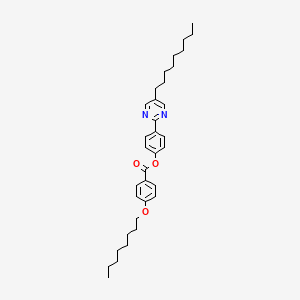
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is a chemical compound known for its unique structure and properties It consists of a pyrimidine ring substituted with a nonyl group at the 5-position, a phenyl ring at the 2-position, and an octyloxy group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution with Nonyl Group: The nonyl group is introduced at the 5-position of the pyrimidine ring using a Friedel-Crafts alkylation reaction.
Coupling with Phenyl Ring: The phenyl ring is attached to the 2-position of the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction.
Attachment of Octyloxy Group: The octyloxy group is introduced to the benzoate moiety via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates or pyrimidines.
Scientific Research Applications
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Decylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate
- 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(hexyloxy)benzoate
Uniqueness
4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its nonyl and octyloxy substituents provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
138520-70-4 |
|---|---|
Molecular Formula |
C34H46N2O3 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[4-(5-nonylpyrimidin-2-yl)phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C34H46N2O3/c1-3-5-7-9-11-12-14-16-28-26-35-33(36-27-28)29-17-23-32(24-18-29)39-34(37)30-19-21-31(22-20-30)38-25-15-13-10-8-6-4-2/h17-24,26-27H,3-16,25H2,1-2H3 |
InChI Key |
QITYOFGUPPBUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
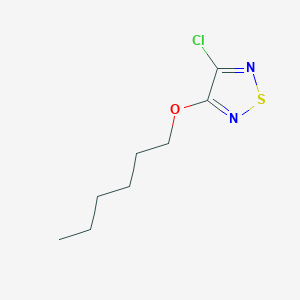
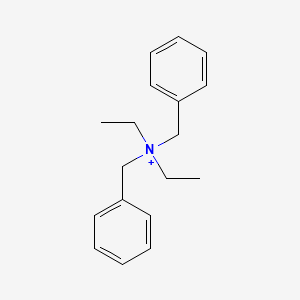
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
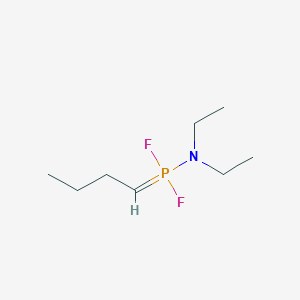
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
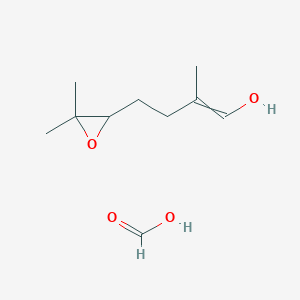
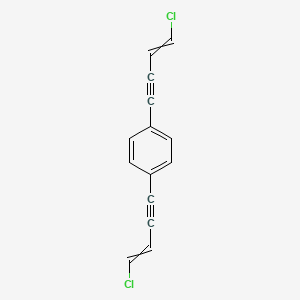
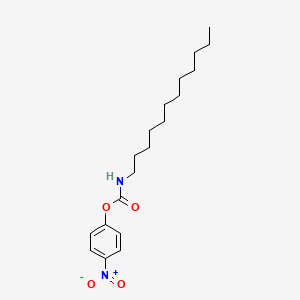
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
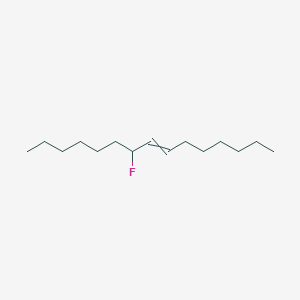
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
